molecular formula C15H13ClO3 B6372513 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methylphenol, 95% CAS No. 1261978-17-9

5-(4-Chloro-3-methoxycarbonylphenyl)-2-methylphenol, 95%

Cat. No. B6372513
CAS RN: 1261978-17-9
M. Wt: 276.71 g/mol
InChI Key: YBGKXOITENLOOT-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methoxycarbonylphenyl)-2-methylphenol, 95% (hereafter referred to as 5-CMP-2-MP) is an organic compound with a wide variety of applications in the field of chemistry. It is a white crystalline solid that is soluble in many organic solvents and has a molecular weight of 312.45 g/mol. 5-CMP-2-MP has been used in the synthesis of several compounds, including pharmaceuticals and agrochemicals. In addition, it has been used in the production of polymers, in the synthesis of polymers, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-CMP-2-MP is not fully understood. However, it is believed that the compound binds to specific receptors in the body, which then triggers a response. This response is thought to be mediated by a variety of different pathways, including the activation of enzymes, the modulation of gene expression, and the alteration of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMP-2-MP are not fully understood. However, it is believed that the compound has anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it is thought to have the potential to modulate gene expression and cell signaling pathways.

Advantages and Limitations for Lab Experiments

5-CMP-2-MP has several advantages for lab experiments. It is a readily available and cost-effective compound, and it is relatively easy to synthesize. In addition, it is relatively stable, and it is soluble in many organic solvents. However, it is important to note that the compound is sensitive to light and air, and it should be stored in an inert atmosphere.

Future Directions

There are several potential future directions for research involving 5-CMP-2-MP. These include further exploration of its potential applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. In addition, further research is needed to better understand the biochemical and physiological effects of the compound. Finally, further research is needed to determine the potential therapeutic uses of 5-CMP-2-MP in the treatment of various diseases and disorders.

Synthesis Methods

5-CMP-2-MP is synthesized through a process known as the Knoevenagel condensation. This process involves the reaction of an aldehyde and a ketone in the presence of a base, such as sodium hydroxide. The reaction produces a ketal, which is then reacted with a hydroxyl group to form 5-CMP-2-MP. This reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent the formation of unwanted side products.

Scientific Research Applications

5-CMP-2-MP has been used in a variety of scientific research applications. It has been used in the synthesis of several compounds, including pharmaceuticals and agrochemicals. In addition, it has been used in the production of polymers, in the synthesis of polymers, and as an intermediate in the synthesis of other compounds. It has also been used in the synthesis of several drugs, including antifungal agents, antibiotics, and anti-cancer drugs.

properties

IUPAC Name

methyl 2-chloro-5-(3-hydroxy-4-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-3-4-11(8-14(9)17)10-5-6-13(16)12(7-10)15(18)19-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGKXOITENLOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684038
Record name Methyl 4-chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261978-17-9
Record name Methyl 4-chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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